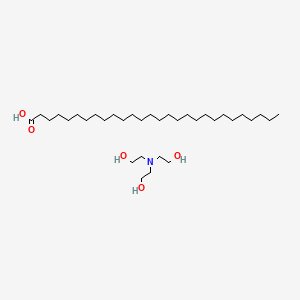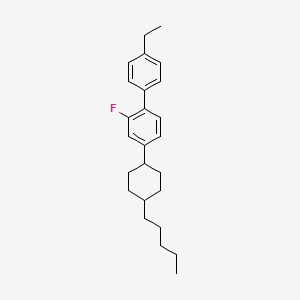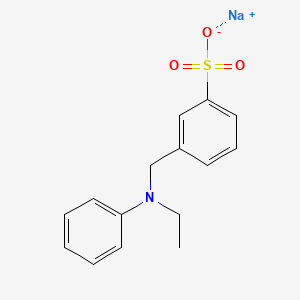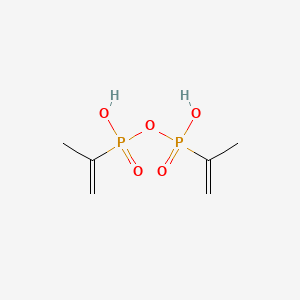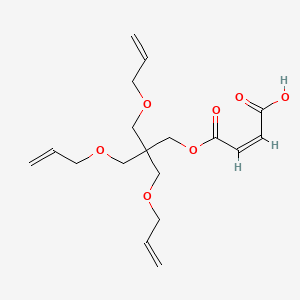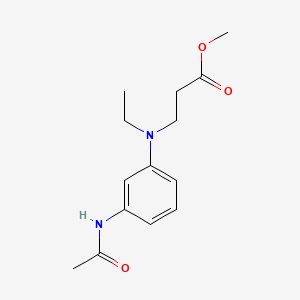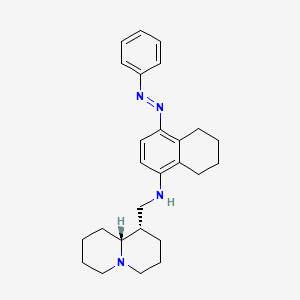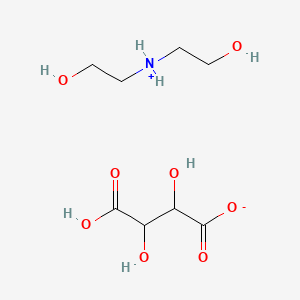
Bis(2-hydroxyethyl)ammonium hydrogen tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)ammonium hydrogen tartrate is a chemical compound with the molecular formula C8H17NO8 It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium hydrogen tartrate typically involves the reaction of 2-aminoethanol with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-aminoethanol+tartaric acid→bis(2-hydroxyethyl)ammonium hydrogen tartrate
The reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with similar reactants. The process may be optimized for efficiency and cost-effectiveness, with considerations for environmental impact and safety. Industrial production methods may also include additional purification steps to ensure the high quality of the final product.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols.
科学研究应用
Bis(2-hydroxyethyl)ammonium hydrogen tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of environmentally friendly lubricants and other industrial products.
作用机制
The mechanism of action of bis(2-hydroxyethyl)ammonium hydrogen tartrate involves its interaction with molecular targets and pathways in various systems. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. In industrial applications, its mechanism of action may involve its role as a lubricant additive, reducing friction and wear in mechanical systems.
相似化合物的比较
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: A similar compound used as an environmentally friendly lubricant additive.
Bis(2-hydroxyethyl)ammonium oleate: Another related compound with similar applications in lubricants.
Uniqueness
Bis(2-hydroxyethyl)ammonium hydrogen tartrate is unique in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form hydrogen bonds and interact with various molecules sets it apart from other similar compounds.
属性
CAS 编号 |
29870-20-0 |
|---|---|
分子式 |
C8H17NO8 |
分子量 |
255.22 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO2.C4H6O6/c6-3-1-5-2-4-7;5-1(3(7)8)2(6)4(9)10/h5-7H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI 键 |
XXTDQBHEIICRMK-UHFFFAOYSA-N |
规范 SMILES |
C(CO)[NH2+]CCO.C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



